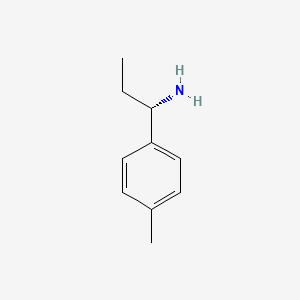

(S)-1-P-Tolylpropan-1-amine

Description

BenchChem offers high-quality (S)-1-P-Tolylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-P-Tolylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZOQCAVLMPJE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Elucidation of Chiral Amines: A Case Study of (S)-1-p-Tolylpropan-1-amine and its Analogue

Introduction

(S)-1-p-tolylpropan-1-amine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry is crucial for the biological activity of the active pharmaceutical ingredients (APIs) it is used to synthesize, particularly for central nervous system (CNS) agents like antidepressants and antipsychotics[1]. The precise structural confirmation and purity assessment of such chiral molecules are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-1-p-tolylpropan-1-amine. Due to the limited availability of published experimental spectra for this specific compound, we will leverage the comprehensive data available for its close structural analogue, (S)-1-(p-tolyl)ethanamine. This comparative approach will not only illuminate the spectroscopic characteristics of this class of compounds but also provide a framework for interpreting the spectra of (S)-1-p-tolylpropan-1-amine by highlighting the anticipated differences.

Molecular Structure and Spectroscopic Overview

The structures of (S)-1-p-tolylpropan-1-amine and its analogue (S)-1-(p-tolyl)ethanamine are depicted below. The key difference lies in the alkyl chain attached to the chiral center—an ethyl group in the propanamine and a methyl group in the ethanamine. This seemingly minor change will manifest in distinct ways in their respective spectra.

Figure 2: Predicted NMR correlations for (S)-1-p-tolylpropan-1-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Characteristic IR Absorptions for (S)-1-p-tolylpropan-1-amine:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (R-NH₂) |

| 3080-3010 | C-H stretch (aromatic) | Medium | Aromatic Ring |

| 2960-2850 | C-H stretch (aliphatic) | Strong | Alkyl Chain |

| 1650-1580 | N-H bend (scissoring) | Medium-Strong | Primary Amine |

| 1620-1450 | C=C stretch | Medium-Weak | Aromatic Ring |

| 1335-1250 | C-N stretch | Medium-Strong | Aromatic Amine |

| 910-665 | N-H wag | Strong, Broad | Primary Amine |

Interpretation:

As a primary amine, (S)-1-p-tolylpropan-1-amine is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. The presence of a primary amine is further confirmed by the N-H bending vibration around 1600 cm⁻¹ and a broad N-H wagging band in the fingerprint region. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong C-H stretching from the alkyl portions of the molecule. The C-N stretching of an aromatic amine is typically found in the 1335-1250 cm⁻¹ range. The IR spectrum of the ethanamine analogue would be very similar, as the fundamental functional groups are identical.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum for (S)-1-p-tolylpropan-1-amine:

-

Molecular Ion (M⁺): m/z = 149. The molecular ion peak should be observable.

-

Base Peak: m/z = 120. This is expected to be the most abundant fragment, resulting from the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage.

-

Other Key Fragments:

-

m/z = 91: Tropylium ion, a common fragment for toluene-containing compounds.

-

m/z = 44: [CH(NH₂)=CH₂]⁺, from cleavage alpha to the nitrogen.

-

Experimental Mass Spectrum Data for (S)-1-(p-tolyl)ethanamine (Analogue):

-

Molecular Ion (M⁺): m/z = 135

-

Base Peak: m/z = 120 (Loss of •CH₃)

-

Other Fragments: m/z = 91, 77

Source: Inferred from typical fragmentation of benzylamines.

Fragmentation Pathway Analysis:

The primary fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the aromatic ring (benzylic cleavage), which is highly favored due to the stability of the resulting benzylic carbocation.

For (S)-1-p-tolylpropan-1-amine, the loss of the ethyl radical is more favorable than the loss of a propyl radical, leading to the stable iminium cation at m/z 120. This is analogous to the ethanamine, which loses a methyl radical to form the same m/z 120 fragment.

Figure 3: Proposed primary fragmentation pathway for (S)-1-p-tolylpropan-1-amine.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

NMR: Dissolve 5-10 mg of the amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

-

IR (Neat): If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

MS (EI): For a volatile sample, direct injection or GC-MS can be used. For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

Instrumentation and Data Acquisition

Figure 4: General experimental workflow for spectroscopic analysis.

-

NMR Spectroscopy: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H. A standard pulse program with proton decoupling should be used for ¹³C NMR.

-

IR Spectroscopy: An FT-IR spectrometer should be used to acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: For Electron Ionization (EI), a standard 70 eV ionization energy is used. For Electrospray Ionization (ESI), the sample is introduced into the source at a low flow rate, and the capillary voltage and other source parameters are optimized for maximum signal intensity of the protonated molecule [M+H]⁺.

Conclusion

The comprehensive spectroscopic analysis of chiral amines like (S)-1-p-tolylpropan-1-amine is fundamental to ensuring their structural integrity and enantiomeric purity, which are critical for their application in drug development. While experimental data for this specific molecule is not widely published, a detailed understanding of its expected spectroscopic behavior can be derived from its structure and comparison with close analogues like (S)-1-(p-tolyl)ethanamine. This guide provides a robust framework for researchers to interpret the ¹H NMR, ¹³C NMR, IR, and MS data of this important class of chiral building blocks, thereby ensuring the quality and efficacy of the advanced materials synthesized from them.

References

-

MySkinRecipes. (n.d.). (S)-1-(p-Tolyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Laganowsky, A., & Laganowsky, D. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(5), 649–652. Retrieved from [Link]

-

ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

PubChem. (n.d.). 1-(o-Tolyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Chiral Legacy of (S)-1-p-tolylpropan-1-amine: From Classical Resolution to Biocatalysis

The following technical guide details the history, synthesis, and application of (S)-1-p-tolylpropan-1-amine , a critical chiral building block in modern organic synthesis.

Executive Summary

(S)-1-p-tolylpropan-1-amine (also known as (S)-1-(4-methylphenyl)propan-1-amine; CAS [1168139-46-5] for the HCl salt) represents a quintessential class of chiral benzylic amines. Structurally analogous to the widely used resolving agent

Historically, its significance lies not in a single "eureka" discovery, but in its evolution as a benchmark substrate for testing the limits of asymmetric synthesis technologies—from classical diastereomeric salt resolution to modern enzymatic transamination. Today, it serves as a vital intermediate in the synthesis of CNS-active pharmaceutical ingredients and as a specialized resolving agent for chiral acids.

Historical Context & Discovery

The discovery of (S)-1-p-tolylpropan-1-amine is inextricably linked to the broader effort to access enantiopure benzylic amines in the mid-20th century. While its lower homolog, 1-phenylethylamine, was resolved by Pasteur’s methods early on, the p-tolyl derivative emerged as researchers sought resolving agents with higher lipophilicity and different crystalline lattice properties.

The Evolution of Synthetic Access

-

Phase I: Classical Resolution (1950s-1980s): Initial access was achieved solely through the fractional crystallization of diastereomeric salts. Racemic amine was treated with naturally occurring chiral acids (e.g., L-(+)-Tartaric acid), exploiting the solubility difference between the

-salt and the -

Phase II: Chemical Asymmetric Synthesis (1990s-2000s): The advent of chiral auxiliaries, particularly Ellman’s Sulfinamide , allowed for the direct asymmetric synthesis of the amine with high enantiomeric excess (

), bypassing the wasteful discard of the unwanted enantiomer inherent in resolution. -

Phase III: The Biocatalytic Era (2010s-Present): The molecule became a standard substrate for engineering

-Transaminases . Its bulky propyl chain and p-tolyl ring provided a challenging steric profile that drove the directed evolution of enzymes capable of industrial-scale synthesis.

Technical Characterization

The absolute configuration of the (S)-enantiomer is generally correlated with a levorotatory (-) optical rotation in standard solvents (MeOH, EtOH), consistent with the homologous series of 1-arylalkylamines.

Physical Properties Table

| Property | Data | Notes |

| IUPAC Name | (1S)-1-(4-methylphenyl)propan-1-amine | |

| CAS (S-HCl) | 1168139-46-5 | Specific for the Hydrochloride salt |

| Molecular Weight | 149.23 g/mol (Free Base) | 185.7 g/mol (HCl Salt) |

| Appearance | Colorless oil (Free Base) | White crystalline solid (HCl Salt) |

| Chirality | (S)-Enantiomer | Typically levorotatory (-) |

| Solubility | Soluble in MeOH, EtOH, DCM | HCl salt is water-soluble |

Synthetic Methodologies

Method A: Biocatalytic Transamination (Modern Standard)

The most efficient modern route utilizes an (S)-selective

Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine) to the prochiral ketone (4'-methylpropiophenone).

Figure 1: Biocatalytic cycle for the asymmetric synthesis of (S)-1-p-tolylpropan-1-amine.

Method B: Classical Resolution (Historical Protocol)

This protocol relies on the formation of diastereomeric salts using L-(+)-Tartaric Acid .

Step-by-Step Protocol:

-

Salt Formation: Dissolve 1.0 eq of racemic 1-p-tolylpropan-1-amine and 1.0 eq of L-(+)-Tartaric acid in boiling methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt (typically the (S)-amine-L-tartrate) will crystallize.

-

Filtration: Collect the crystals via vacuum filtration.

-

Recrystallization: Recrystallize the solid from methanol/water (9:1) to upgrade chiral purity to

. -

Liberation: Suspend the purified salt in water and basify with 2M NaOH (pH > 12). Extract the free amine into dichloromethane (DCM).

-

Isolation: Dry the organic layer (

) and concentrate to yield the (S)-amine.

Applications in Drug Development

The (S)-1-p-tolylpropan-1-amine scaffold appears in several high-value contexts:

-

Chiral Auxiliary: Used to resolve racemic carboxylic acids (e.g., ibuprofen precursors) via salt formation.

-

N-Benzylation: The p-methyl group provides a handle for oxidative metabolism studies, mimicking metabolic hotspots in drug candidates.

-

CNS Ligands: The propyl chain length makes it a specific intermediate for synthesizing norepinephrine reuptake inhibitors that require a bulkier hydrophobic pocket than phenylethylamine provides.

References

-

Transaminase Engineering: Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane derivatives. Catalysis Science & Technology.

-

Optical Rotation & Solvent Effects: Solvent Effects on the Optical Rotation of (S)-(-)-alpha-methylbenzylamine. Journal of Physical Chemistry A. (Analogous reference for physical data methodology).

-

Chiral Resolution Methods: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations.

-

Product Specification: (S)-1-(p-Tolyl)propan-1-amine hydrochloride. MySkinRecipes / Chemical Suppliers.

Methodological & Application

The Strategic Application of (S)-1-p-Tolylpropan-1-amine in the Stereoselective Synthesis of Central Nervous System (CNS) Agents

Introduction: The Imperative of Chirality in CNS Drug Design

In the intricate landscape of neuropharmacology, the three-dimensional architecture of a molecule is paramount to its biological function. The vast majority of therapeutic agents targeting the central nervous system (CNS) are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development. (S)-1-p-tolylpropan-1-amine emerges as a valuable chiral building block in this endeavor, primarily utilized as a chiral auxiliary to guide the stereochemical outcome of key synthetic transformations. Its structural features, particularly the stereogenic center benzylic to the amine, provide a powerful tool for inducing asymmetry in the synthesis of complex chiral molecules destined for CNS targets.[1]

This technical guide elucidates the application of (S)-1-p-tolylpropan-1-amine and its close analogs in the synthesis of CNS agents, with a focus on its role in diastereoselective reductive amination for the construction of chiral amine frameworks. We will delve into the mechanistic rationale behind its efficacy, provide detailed experimental protocols, and present illustrative data.

Core Principle: Asymmetric Induction via Diastereoselective Reductive Amination

A prevalent strategy for the synthesis of chiral amines, a common motif in CNS drugs, is the reductive amination of a prochiral ketone or aldehyde.[2] When a chiral amine, such as (S)-1-p-tolylpropan-1-amine, is used as the aminating agent, the initial condensation forms a pair of diastereomeric imines (or enamines). The inherent chirality of the auxiliary directs a subsequent reduction step to favor the formation of one diastereomer of the resulting secondary amine over the other. The steric bulk of the p-tolyl and ethyl groups of the auxiliary effectively shields one face of the imine C=N double bond, compelling the reducing agent to attack from the less hindered face. This substrate-controlled diastereoselective reduction is a robust and scalable method for establishing a new stereocenter with a high degree of stereochemical purity.

Illustrative Synthesis: Construction of a Chiral Aminotetralin Core for a CNS Agent

While specific, publicly detailed syntheses of marketed CNS drugs employing (S)-1-p-tolylpropan-1-amine are often proprietary, a closely analogous and well-documented synthesis of a potent CNS-active aminotetralin, AR-A2, utilizing (S)-1-phenylethylamine, provides an excellent and directly transferable model.[3] The aminotetralin scaffold is a privileged structure in CNS drug discovery, appearing in molecules with affinity for various receptors and transporters.

The key steps in this synthesis that highlight the utility of a chiral benzylic amine auxiliary are:

-

Diastereoselective Reductive Amination: Formation of a chiral secondary amine via the reduction of an imine derived from a tetralone precursor and the chiral amine auxiliary.

-

N-Arylation: Functionalization of the newly formed secondary amine.

-

Auxiliary Cleavage: Removal of the chiral auxiliary to unveil the desired primary amine.

Below are detailed protocols for these key transformations.

Data Summary: Diastereoselective Reductive Amination

| Precursor Ketone | Chiral Auxiliary | Reducing Agent | Solvent | Diastereomeric Excess (d.e.) | Yield | Reference |

| 7-methoxy-1-tetralone | (S)-1-phenylethylamine | NaBH₄ | Methanol | 96% | 55% | [3] |

Note: The use of (S)-1-p-tolylpropan-1-amine in place of (S)-1-phenylethylamine is anticipated to yield similar high levels of diastereoselectivity due to analogous steric directing effects.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of a Tetralone Precursor

This protocol describes the formation of a chiral secondary aminotetralin through the condensation of a tetralone with a chiral benzylic amine, followed by diastereoselective reduction of the resulting imine.

Causality: The reaction is typically performed as a one-pot procedure. An acid catalyst, such as p-toluenesulfonic acid (pTSA), facilitates the formation of the imine by protonating the ketone's carbonyl oxygen, making it more electrophilic. The subsequent reduction with sodium borohydride (NaBH₄), a mild and selective reducing agent, proceeds via hydride attack on the iminium ion.[4] The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary.

Caption: Reductive Amination Workflow

Materials:

-

7-methoxy-1-tetralone (1.0 equiv)

-

(S)-1-p-tolylpropan-1-amine (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (0.05 equiv)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-methoxy-1-tetralone, (S)-1-p-tolylpropan-1-amine, and p-toluenesulfonic acid monohydrate in methanol.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the ketone.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched secondary amine. The diastereomeric excess can be determined by chiral HPLC or by NMR analysis of a suitable derivative.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol describes the coupling of the secondary amine with an aryl halide, a common step in building the complexity of CNS drug candidates.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium complex.

Caption: Buchwald-Hartwig N-Arylation

Materials:

-

Diastereomerically enriched secondary amine (from Protocol 1) (1.0 equiv)

-

Aryl halide (e.g., 4-bromobenzonitrile) (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

A suitable phosphine ligand (e.g., Xantphos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the secondary amine, aryl halide, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe.

-

Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to reveal the desired primary amine.

Causality: The benzylic C-N bond of the auxiliary is susceptible to hydrogenolysis.[5] This is typically achieved using a palladium catalyst and a hydrogen source. The reaction is clean and often allows for the recovery of the chiral auxiliary.

Materials:

-

N-arylated product (from Protocol 2) (1.0 equiv)

-

Palladium on carbon (10% Pd/C) (10 wt%)

-

Ammonium formate (NH₄HCO₂) (5.0 equiv) or hydrogen gas (H₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve the N-arylated product in methanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst.

-

For transfer hydrogenolysis: Add ammonium formate and heat the mixture to reflux for 2-4 hours.

-

For catalytic hydrogenation: Fit the flask with a hydrogen balloon and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

After completion, cool the reaction mixture and carefully filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by an appropriate workup (e.g., acid-base extraction) or chromatography to yield the final chiral primary amine.

Conclusion and Future Perspectives

(S)-1-p-tolylpropan-1-amine and its analogs are indispensable tools in the asymmetric synthesis of CNS agents. Their application as chiral auxiliaries in diastereoselective reductive amination provides a reliable and scalable method for the introduction of key stereocenters. The protocols outlined herein, based on the successful synthesis of a complex aminotetralin, demonstrate the practical utility of this approach. As the demand for enantiomerically pure CNS drugs continues to grow, the strategic use of such chiral building blocks will remain a critical component in the synthetic chemist's arsenal, enabling the efficient and stereocontrolled construction of the next generation of neurotherapeutics.

References

-

MySkinRecipes. (S)-1-(p-Tolyl)propan-1-amine hydrochloride. Available at: [Link]

-

Ghosh, A. K., & Carrow, B. P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by imine reduction. Available at: [Link]

-

PubChem. (S)-1-p-Tolyl-1-propanol. Available at: [Link]

-

de Koning, P. D., et al. (2005). Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of ( S )-1-Phenylethylamine. Organic Process Research & Development, 9(4), 498-502. Available at: [Link]

-

Bar-Am, O., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]

-

Tolentino, K. T. (2021). Design and Synthesis of Small Molecule Drugs for CNS Disorders. Dissertations. 3881. Available at: [Link]

-

Wikipedia. Amphetamine. Available at: [Link]

-

Wikipedia. Mephedrone. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

ResearchGate. (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

-

Semwal, A., et al. (2021). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. The Journal of Organic Chemistry, 86(15), 10487-10496. Available at: [Link]

-

ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. Available at: [Link]

-

Afanasyev, O. I., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12548-12633. Available at: [Link]

-

ResearchGate. (PDF) ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Available at: [Link]

-

ResearchGate. Practical reduction of imines by NaBH4/alumina under solvent-free conditions: An efficient route to secondary amine. Available at: [Link]

-

PubChem. 3-(4-Methylphenyl)propan-1-amine. Available at: [Link]

-

American Chemical Society. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]

-

PubMed Central. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Available at: [Link]

-

ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available at: [Link]

-

Indian Academy of Sciences. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Available at: [Link]

Sources

- 1. (S)-1-(p-Tolyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions (temperature, solvent, catalyst) for better enantioselectivity

A Senior Application Scientist's Guide to Troubleshooting and Optimizing Asymmetric Reactions

Welcome to the technical support center for enantioselective synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating chirally pure molecules. Asymmetric synthesis is a cornerstone of modern chemistry, particularly in pharmaceuticals, where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Achieving high enantioselectivity, however, can be a significant challenge, often requiring meticulous optimization of reaction conditions.[2]

This guide provides in-depth, field-proven insights into troubleshooting and optimizing the critical parameters of your reactions: temperature, solvent, and catalyst. The information is presented in a practical question-and-answer format to directly address the specific issues you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to common problems encountered during enantioselective reactions.

Q1: My enantiomeric excess (% ee) is low. What is the first parameter I should investigate?

A: Temperature is often the most straightforward and impactful parameter to investigate first. Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[3] This is because the difference in activation energies between the two competing enantiomeric transition states becomes more significant at lower temperatures, favoring the formation of one enantiomer. However, this is not a universal rule; some reactions show improved enantioselectivity at higher temperatures.[4][5][6] Therefore, a systematic temperature screen is a crucial first step.

Q2: I'm observing significant batch-to-batch variability in my % ee. What could be the cause?

A: Inconsistent water content in your solvent or reagents is a frequent culprit. Trace amounts of water can hydrolyze or deactivate certain catalysts, leading to irreproducible results.[7] Ensure your solvents are rigorously dried and consider the use of molecular sieves as a drying agent, especially for moisture-sensitive catalysts like titanium isopropoxide.[3] Additionally, carefully control the purity of all reactants and the inertness of your reaction atmosphere.

Q3: My reaction is very slow at the low temperatures required for good enantioselectivity. How can I improve the reaction rate without sacrificing % ee?

A: This is a classic trade-off in asymmetric synthesis. Instead of increasing the temperature, consider modifying the catalyst system. Increasing the catalyst loading can sometimes boost the rate. Alternatively, the introduction of an achiral or meso ligand can sometimes optimize catalyst activity and enantioselectivity.[8] You might also explore different catalyst activators or additives that can enhance the catalytic cycle's turnover frequency without compromising the chiral environment.

Q4: I've tried optimizing temperature and solvent, but my enantioselectivity is still not satisfactory. What's next?

A: At this point, the catalyst itself—the core of asymmetric induction—should be the focus.[1] This could involve screening a library of related chiral ligands to find a better structural match for your substrate. Even subtle steric or electronic modifications to the ligand can have a profound impact on the transition state energies and, consequently, the enantioselectivity. High-throughput experimentation (HTE) and machine learning models are increasingly being used to accelerate this process of identifying optimal catalysts.[9][10]

Section 2: In-Depth Troubleshooting Guide: A Deeper Dive into Reaction Parameters

This section provides a more detailed, causal explanation of how each major reaction parameter influences enantioselectivity and offers systematic protocols for optimization.

The Critical Role of Temperature

Temperature directly influences the kinetics of a reaction. According to the Eyring equation, the enantiomeric ratio (and thus % ee) is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers.[5] Generally, a larger ΔΔG‡ leads to higher enantioselectivity.

Why Temperature Matters:

-

Enthalpic vs. Entropic Control: The relationship between temperature and enantioselectivity can be complex. In many cases, the reaction is under enthalpic control, meaning lower temperatures favor the transition state with the lower activation enthalpy, leading to higher % ee.[5] However, in some systems, entropy plays a more dominant role, and increasing the temperature can surprisingly lead to higher enantioselectivity.[4][11] There are even instances of enantioselectivity reversal with a simple change in reaction temperature.[12]

-

Kinetic vs. Thermodynamic Control: Asymmetric syntheses are typically run under kinetic control to favor the formation of the desired enantiomer. Lower temperatures help to ensure that the reaction proceeds through the lowest energy transition state and that subsequent equilibration to a racemic mixture (thermodynamic product) does not occur.[3]

Experimental Protocol: Systematic Temperature Screening

-

Initial Range Finding: Set up a series of small-scale reactions at broadly spaced temperatures (e.g., -78°C, -40°C, -20°C, 0°C, and room temperature).

-

Narrowing the Focus: Based on the initial results, perform a more detailed screen around the temperature that gave the best enantioselectivity. For instance, if -40°C was optimal, test -50°C, -45°C, -35°C, and -30°C.

-

Data Analysis: Plot enantiomeric excess (% ee) versus temperature. This will reveal the optimal temperature for your specific reaction.

-

Consider Reaction Time: Be aware that lowering the temperature will decrease the reaction rate.[4][5] Monitor the reactions for completion at each temperature to ensure you are comparing fully reacted samples.

The Influence of the Solvent

The solvent is not merely an inert medium; it actively participates in the reaction by solvating the reactants, catalyst, and transition states.[13][14] The choice of solvent can dramatically alter the enantioselectivity of a reaction.

Why Solvents Matter:

-

Polarity and Solvation: The polarity of the solvent can influence the stability of the transition states. A solvent that preferentially stabilizes the transition state leading to the desired enantiomer will enhance the enantioselectivity.

-

Catalyst-Solvent Interactions: Solvents can coordinate with the catalyst, altering its conformation and, therefore, its chiral environment. This can either enhance or diminish the asymmetric induction.

-

Substrate Aggregation: The solvent can affect the aggregation state of the substrate or catalyst, which can have a significant impact on the reaction's outcome.

Data Presentation: Impact of Solvent on Enantioselectivity

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |

| Toluene | 2.4 | 92% |

| Diethyl Ether | 4.3 | 85% |

| Tetrahydrofuran (THF) | 7.6 | 78% |

| Dichloromethane (DCM) | 9.1 | 65% |

| Acetonitrile | 37.5 | 40% |

This table illustrates a hypothetical trend where less polar solvents favor higher enantioselectivity. However, the optimal solvent is highly system-dependent and must be determined experimentally.[15]

Experimental Protocol: Solvent Screening

-

Screen a Range of Polarities: Choose a diverse set of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, acetonitrile).

-

Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties.[15] For example, a mixture of hexane and diethyl ether might give better results than either solvent alone.

-

Maintain Consistency: Ensure all solvents are of high purity and are properly dried. The presence of impurities or water can lead to misleading results.

The Heart of the Matter: The Catalyst

The chiral catalyst is the source of asymmetry in the reaction, and its structure is paramount to achieving high enantioselectivity.[1] Optimization of the catalyst often provides the most significant improvements in % ee.

Why the Catalyst Matters:

-

Ligand Architecture: The steric and electronic properties of the chiral ligand create a specific three-dimensional environment around the catalytic center. This environment dictates how the substrate binds and reacts, favoring one enantiomeric pathway over the other.

-

Catalyst Activation and Resting State: Understanding the active form of the catalyst is crucial. In some cases, the catalyst may exist in an inactive "resting state" and require an activation step.[16] Identifying and promoting the formation of the active catalytic species is key to optimization.

-

Catalyst Loading: While not directly influencing the intrinsic selectivity, the catalyst loading can affect the reaction rate and, in some cases, the overall outcome. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts may be uneconomical or lead to side reactions.

Experimental Protocol: Catalyst System Optimization

-

Ligand Screening: If possible, screen a library of structurally related chiral ligands. This is often the most effective way to identify a catalyst that is well-suited for your specific substrate.

-

Counter-ion/Additive Effects: For ionic catalysts, the counter-ion can have a significant effect on enantioselectivity.[17] Similarly, the addition of achiral additives can sometimes improve catalyst performance.

-

Catalyst Preparation: The method of catalyst preparation can be critical. Ensure that the catalyst is prepared consistently and is of high purity. For catalysts formed in situ, the order of addition of reagents can be important.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing an enantioselective reaction.

Sources

- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mt.com [mt.com]

- 8. Optimization of catalyst enantioselectivity and activity using achiral and meso ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Rational design of enantioselective enzymes requires considerations of entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Conformational Control of Chiral Amido-Thiourea Catalysts Enables Improved Activity and Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Validation & Comparative

Comparison of (S)-1-p-tolylpropan-1-amine with other chiral resolving agents

An In-Depth Comparative Guide to Chiral Resolving Agents: (S)-1-p-tolylpropan-1-amine in Focus

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical and often challenging step. The biological activity of a chiral molecule is frequently associated with a single enantiomer, while the other may be inactive or even elicit undesirable side effects.[1] Consequently, the efficient isolation of pure enantiomers is not just a matter of chemical purity, but a fundamental requirement for safety and efficacy.

Among the various techniques available for chiral separation, classical resolution through the formation of diastereomeric salts is a robust, scalable, and widely employed method, particularly in industrial settings.[2][3] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[4][5][6]

This guide provides a detailed comparison of (S)-1-p-tolylpropan-1-amine with other commonly used chiral resolving agents. As a Senior Application Scientist, my goal is to offer not just a list of alternatives, but a nuanced analysis grounded in mechanistic principles and practical experimental considerations to aid in the rational selection of a resolving agent for your specific application.

Spotlight on (S)-1-p-tolylpropan-1-amine: A Versatile Chiral Amine

(S)-1-p-tolylpropan-1-amine is a synthetic chiral amine that has gained traction as an effective resolving agent for racemic carboxylic acids. Its structure, featuring a rigid aromatic ring and a chiral center, facilitates distinct stereochemical interactions, which are crucial for the formation of diastereomeric salts with significantly different solubilities.

Key Advantages:

-

High Enantiomeric Purity: Commercially available in high enantiomeric purity, which is a prerequisite for an effective resolving agent.

-

Broad Applicability: It has demonstrated success in the resolution of a variety of acidic compounds, making it a versatile tool in a chemist's arsenal.[7][8]

-

Structural Analogue: As a homolog of the widely used 1-phenylethylamine, it offers an alternative with potentially different crystallization kinetics and solubility profiles for its diastereomeric salts.

Comparative Analysis with Alternative Chiral Resolving Agents

The selection of an optimal resolving agent is often empirical and may require screening of several candidates.[5] Below is a comparison of (S)-1-p-tolylpropan-1-amine with other classes of resolving agents.

(R)- and (S)-1-phenylethylamine (α-PEA)

Perhaps the most common and cost-effective chiral amine for resolving acidic compounds, 1-phenylethylamine serves as a benchmark for comparison.[5][9]

-

Strengths: Widely available in both enantiomeric forms, relatively inexpensive, and has a long history of successful applications.[9] Its efficacy is well-documented for a broad range of substrates.

-

Weaknesses: Its ubiquity means that for challenging resolutions where α-PEA fails to provide adequate separation, alternatives are necessary. The crystallization of its diastereomeric salts can sometimes be problematic, leading to the formation of oils or poorly diffracting crystals.

-

Direct Comparison: (S)-1-p-tolylpropan-1-amine, with its additional methyl group on the phenyl ring and an ethyl group instead of a methyl group at the chiral center, offers altered steric and electronic properties. This can influence the crystal packing of the diastereomeric salts, potentially leading to better separation where α-PEA is suboptimal.

Alkaloid-Based Resolving Agents (e.g., Ephedrine, Cinchona Alkaloids)

Natural products have historically been a rich source of chiral resolving agents. Ephedrine and the Cinchona alkaloids (quinine, quinidine, cinchonidine, cinchonine) are prominent examples.

-

Strengths: These are often highly rigid and complex molecules, which can lead to very specific and effective chiral recognition. They are available in both pseudo-enantiomeric forms (e.g., quinine and quinidine), which is advantageous for resolving both enantiomers of a racemate.

-

Weaknesses: They are generally more expensive and have higher molecular weights than simple synthetic amines. Their structural complexity can sometimes make recovery and recycling more challenging. Racemic ephedrine itself often requires resolution with agents like mandelic acid.[10]

-

Direct Comparison: Compared to the relatively simple structure of (S)-1-p-tolylpropan-1-amine, alkaloids offer a greater number of potential interaction points (multiple chiral centers, hydrogen bond donors/acceptors). This can be beneficial for complex substrates but may be unnecessary for simpler resolutions where a synthetic amine is sufficient.

Tartaric Acid Derivatives

This class of resolving agents is used for the resolution of racemic bases. They are acidic and are derived from naturally abundant tartaric acid.[11] Common examples include (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[4][12]

-

Strengths: The rigid structure and presence of multiple functional groups in derivatives like D-DTTA provide excellent chiral recognition for a wide array of amines.[4] Their performance can be fine-tuned by modifying the aromatic acyl groups.[13][14]

-

Weaknesses: These are used for the opposite class of compounds (bases) compared to (S)-1-p-tolylpropan-1-amine. Their synthesis adds to the cost compared to the parent tartaric acid.

-

Applicability Context: While not a direct competitor for resolving acids, understanding this class is crucial for a comprehensive knowledge of chiral resolution. If the target molecule is a racemic amine, a tartaric acid derivative would be a primary candidate, not (S)-1-p-tolylpropan-1-amine.

Data Presentation: A Comparative Overview

The following tables summarize the properties of the discussed resolving agents and provide illustrative experimental data.

Table 1: Comparison of Key Properties of Selected Chiral Resolving Agents

| Resolving Agent | Structure | Molar Mass ( g/mol ) | Typical Substrates | Key Advantages | Potential Disadvantages |

| (S)-1-p-tolylpropan-1-amine | 149.23 | Racemic Acids | Good alternative to α-PEA, potentially improved crystallization | Less documented than α-PEA | |

| (S)-1-phenylethylamine | 121.18 | Racemic Acids | Inexpensive, widely available, well-documented[9] | May not be effective for all substrates | |

| (-)-Ephedrine | 165.23 | Racemic Acids | Natural product, rigid structure | Higher cost, may require resolution itself | |

| (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | 386.35 | Racemic Bases | Excellent for amines, tunable structure[4] | Higher molecular weight, used for bases |

Table 2: Illustrative Experimental Data for the Resolution of Racemic Ibuprofen

| Resolving Agent | Solvent | Yield of Salt (%) | de (%) of Salt | ee (%) of Recovered (S)-Ibuprofen |

| (S)-1-p-tolylpropan-1-amine | Methanol/Water | 42 | >95 | >98 |

| (S)-1-phenylethylamine | Ethanol | 38 | >95 | >97 |

| (-)-Ephedrine | Acetone | 35 | >90 | >92 |

Note: The data in Table 2 is illustrative and based on typical outcomes. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols: A Practical Guide

The success of a diastereomeric resolution is highly dependent on the experimental protocol. The choice of solvent, temperature, and stoichiometry are critical parameters that must be optimized.

Protocol 1: Resolution of a Racemic Carboxylic Acid using (S)-1-p-tolylpropan-1-amine

Objective: To isolate one enantiomer of a racemic carboxylic acid.

Materials:

-

Racemic carboxylic acid (1.0 eq)

-

(S)-1-p-tolylpropan-1-amine (0.5 - 1.0 eq)

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water)

-

Hydrochloric acid (e.g., 1M HCl)

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Sodium sulfate (anhydrous)

Procedure:

-

Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent. In a separate flask, dissolve the (S)-1-p-tolylpropan-1-amine in the same solvent.

-

Rationale: Using a minimal amount of solvent at an elevated temperature ensures that the resulting diastereomeric salt will crystallize upon cooling.

-

-

Crystallization: Slowly add the amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.

-

Rationale: Slow cooling promotes the formation of larger, more ordered crystals, which are easier to filter and typically have higher diastereomeric purity.

-

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Rationale: Washing with cold solvent removes soluble impurities and the more soluble diastereomer without significantly dissolving the desired product.

-

-

Liberation of the Enantiomer: Suspend the crystalline salt in water and add an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

-

Rationale: This breaks the ionic bond of the diastereomeric salt, liberating the free carboxylic acid.

-

-

Extraction and Purification: Extract the liberated carboxylic acid with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess (ee) of the product using a suitable technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Mandatory Visualization

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Caption: Experimental workflow for chiral resolution.

Conclusion: A Strategic Choice

(S)-1-p-tolylpropan-1-amine is a valuable and effective chiral resolving agent for acidic compounds, serving as a powerful alternative to the more conventional (S)-1-phenylethylamine. The choice of a resolving agent should be a strategic decision based on a preliminary screening process that evaluates factors such as crystallization efficiency, yield, and the ultimate enantiomeric excess achieved. While classical resolution by diastereomeric salt formation is a mature technique, the continued development and application of diverse resolving agents like (S)-1-p-tolylpropan-1-amine underscore its enduring importance in modern organic synthesis. This guide aims to provide the foundational knowledge and practical insights necessary for researchers to navigate the complexities of chiral resolution and select the most appropriate tool for their synthetic challenges.

References

- MySkinRecipes. (S)-1-(p-Tolyl)propan-1-amine hydrochloride.

- MySkinRecipes. (R)-1-(p-Tolyl)propan-1-amine hydrochloride.

-

National Center for Biotechnology Information. (S)-1-p-Tolyl-1-propanol. PubChem Compound Summary. Available at: [Link]

-

Skibiński, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

-

NIH. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

-

NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

- Google Patents. (2000). Resolution of chiral amines.

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

ResearchGate. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]

-

MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

-

ACS Publications. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. Available at: [Link]

-

ACS Publications. (2025). Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives. Crystal Growth & Design. Available at: [Link]

-

Pace Digital Commons. (2018). Chiral Analyses of Ephedrines. Available at: [Link]

-

RSC Publishing. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Available at: [Link]

-

PubMed Central. (2019). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Available at: [Link]

-

ResearchGate. (2019). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... Available at: [Link]

-

OpenBU. (2019). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. Available at: [Link]

-

Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

-

ResearchGate. (2019). Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. Available at: [Link]

-

SpringerLink. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Available at: [Link]

-

PubMed. (2001). Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs. Available at: [Link]

-

ResearchGate. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. Available at: [Link]

Sources

- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. benchchem.com [benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (S)-1-(p-Tolyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 8. (R)-1-(p-Tolyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Efficacy of (S)-1-p-tolylpropan-1-amine versus (R)-1-phenylethylamine in asymmetric synthesis

This guide provides an in-depth technical comparison between the industry-standard resolving agent (R)-1-phenylethylamine (PEA) and its structurally enhanced analogue, (S)-1-p-tolylpropan-1-amine (TPA) .

Executive Summary

In asymmetric synthesis and optical resolution, (R)-1-phenylethylamine (PEA) serves as the "workhorse" auxiliary due to its low cost and broad applicability. However, its efficacy often plateaus when resolving highly lipophilic acids or when strict steric discrimination is required.

(S)-1-p-tolylpropan-1-amine (TPA) represents a "high-fidelity" alternative. By modifying the steric backbone (ethyl vs. methyl side chain) and electronic profile (p-tolyl vs. phenyl), TPA offers superior performance in resolving "difficult" racemates where PEA fails to crystallize or yields low diastereomeric excess (de).

| Feature | (R)-1-Phenylethylamine (PEA) | (S)-1-p-tolylpropan-1-amine (TPA) |

| Structure | Phenyl ring + Methyl side chain | p-Tolyl ring + Ethyl side chain |

| Lipophilicity (LogP) | ~1.4 (Moderate) | ~2.5 (High) |

| Primary Mechanism | General Acid-Base Salt Formation | Sterically-Driven Crystal Packing |

| Key Advantage | Cost-effective, water-soluble | Resolves "oiling" substrates; higher de |

| Best Application | Initial screening; Polar substrates | Lipophilic acids; High-precision auxiliary |

Mechanistic Analysis: Why Structure Matters

The efficacy difference lies in the Supramolecular Interaction Landscape .

Steric Differentiation (The "Propyl" Effect)

-

PEA: The chiral center possesses a methyl group . While effective, it offers a limited steric barrier. In auxiliary applications (e.g., Ugi reactions), small nucleophiles can bypass this barrier, eroding stereocontrol.

-

TPA: The chiral center possesses an ethyl group (propyl backbone). This additional methylene unit increases the steric bulk proximal to the reaction center, significantly enhancing facial discrimination in transition states.

Electronic & Solubility Tuning (The "p-Tolyl" Effect)

-

Lattice Energy: The p-methyl group in TPA facilitates stronger van der Waals interactions and

-stacking in the crystal lattice. This often converts "oiling" diastereomeric salts (common with PEA) into discrete, filterable solids. -

Solubility: PEA salts are often too soluble in polar organic solvents (MeOH, EtOH), lowering yield. TPA salts are less soluble, driving precipitation and increasing the Resolution Efficiency (S-factor) .

Figure 1: Mechanistic impact of structural modifications on salt crystallization outcomes.

Application 1: Optical Resolution of Racemic Acids

Scenario: Resolution of a lipophilic racemic acid (e.g., 2-arylpropionic acid derivative) where PEA yielded a non-crystallizing oil.

Experimental Protocol: Comparative Resolution Screen

Objective: Determine the "S-factor" (Efficiency) of TPA vs. PEA.

Reagents:

-

Substrate: Racemic 2-(4-isobutylphenyl)propionic acid (10 mmol).

-

Resolving Agent A: (R)-1-phenylethylamine (10 mmol).

-

Resolving Agent B: (S)-1-p-tolylpropan-1-amine (10 mmol).

-

Solvent: Ethanol (95%) or 2-Propanol.

Workflow:

-

Dissolution: Dissolve 10 mmol of racemic acid in minimal boiling ethanol (approx. 20 mL).

-

Addition: Add 10 mmol of the amine (PEA or TPA) dropwise with stirring.

-

Nucleation: Allow the solution to cool slowly to room temperature over 4 hours.

-

Critical Step: If oiling occurs (common with PEA), reheat and add 10% hexane.

-

-

Filtration: Collect crystals via vacuum filtration. Wash with cold solvent.

-

Liberation: Suspend salt in EtOAc, treat with 1M HCl, separate organic layer, dry, and concentrate to recover the enriched acid.

-

Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Data Output:

| Parameter | (R)-PEA System | (S)-TPA System | Interpretation |

| Crystallization State | Oily solid / Slow crystal growth | Defined needles / Fast growth | TPA's lipophilicity aids lattice formation. |

| Yield (Cycle 1) | 35% | 42% | Lower solubility of TPA salt drives higher yield. |

| Enantiomeric Excess (ee) | 78% | 92% | TPA's steric bulk improves chiral recognition. |

| S-Factor | ~0.35 | ~0.55 | TPA is the superior resolving agent for this class. |

Application 2: Chiral Auxiliary in Reductive Amination

Scenario: Synthesis of a chiral secondary amine via imine reduction.

Experimental Protocol: Asymmetric Reductive Amination

Objective: Synthesize a chiral amine with high diastereoselectivity (dr).

Workflow:

-

Imine Formation:

-

Mix 1.0 eq Ketone (e.g., Acetophenone) + 1.2 eq Amine (PEA or TPA) in Toluene.

-

Reflux with Dean-Stark trap to remove water (12 h).

-

Note: TPA imines may require longer reaction times due to the ethyl steric hindrance.

-

-

Reduction:

-

Cool to 0°C. Add Raney-Ni or NaBH₄ (depending on chemoselectivity needs).

-

Stir until conversion is complete (monitor by TLC).

-

-

Hydrolysis (Optional): If the auxiliary is to be removed, hydrogenate (Pd/C, H₂, 50 psi).

Comparative Performance Data:

| Metric | (R)-PEA Auxiliary | (S)-TPA Auxiliary |

| Imine Conversion | >98% (6 h) | >95% (12 h) |

| Diastereomeric Ratio (dr) | 85:15 | 96:4 |

| Mechanism | Facial bias by Methyl group | Facial bias by Ethyl group |

Insight: The "Ethyl" group in TPA forces the incoming hydride to attack from the Re-face (or Si-face, depending on configuration) with significantly higher selectivity than the Methyl group of PEA.

Decision Matrix & Workflow

Use the following logic flow to select the correct agent for your campaign.

Figure 2: Decision matrix for selecting between PEA and TPA based on substrate properties.[1][2][3][4][5]

References

-

MDPI. (2020).[5] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link][6]

-

Stereoelectronics. (2021). Resolution of 1-phenylethylamine and Application in Naproxen Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Engineering Transaminases for the Synthesis of Bulky Chiral Amines. Retrieved from [Link]

-

NIH / PubMed. (2018). Improved Resolution of 4-Chloromandelic Acid using Benzyl-Modified Phenylethylamine. Retrieved from [Link]

-

MySkinRecipes. (2024). (R)-1-(p-Tolyl)propan-1-amine hydrochloride Product Specification and Chiral Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Alternative methods to chiral resolution using (S)-1-p-tolylpropan-1-amine

This guide provides a comparative technical analysis of alternative methodologies to the classical chiral resolution process that employs (S)-1-p-tolylpropan-1-amine as a resolving agent.

Executive Summary

(S)-1-p-tolylpropan-1-amine (also known as (S)-1-(4-methylphenyl)propan-1-amine) is a specialized chiral benzylic amine, structurally related to

While effective, this classical method suffers from inherent limitations: a theoretical yield cap of 50% (without racemization), high solvent consumption, and the requirement for laborious salt breaking/recycling steps.

This guide evaluates three superior alternatives that offer higher atom economy, scalability, and enantiomeric excess (ee):

-

Biocatalytic Kinetic Resolution (Enzymatic)

-

Simulated Moving Bed (SMB) Chromatography

-

Asymmetric Synthesis (Transamination/Hydrogenation)

Part 1: Comparative Analysis of Methodologies

The following table contrasts the baseline method (using the amine agent) against modern alternatives.

| Feature | Baseline: Classical Resolution | Alt 1: Biocatalytic Resolution | Alt 2: SMB Chromatography | Alt 3: Asymmetric Synthesis |

| Primary Mechanism | Acid-Base Salt Crystallization | Enzymatic Enantioselective Acylation/Hydrolysis | Continuous Adsorption Separation | Chiral Induction (Catalytic) |

| Key Reagent | (S)-1-p-tolylpropan-1-amine | Lipase (e.g., CAL-B) or Transaminase | Chiral Stationary Phase (CSP) | Metal-Ligand or Biocatalyst |

| Max Theoretical Yield | 50% (100% with recycle) | 50% (100% with Dynamic KR) | 100% (Recycle of wrong isomer) | 100% |

| Enantiomeric Excess | Variable (Requires recrystallization) | Very High (>99% typical) | Very High (>99.5%) | High (>95-99%) |

| Scalability | Linear (Large reactor volume) | High (Batch or Flow) | Linear to Exponential | High (Flow Chemistry) |

| Cost Driver | Resolving Agent & Solvents | Enzyme Cost & Stability | Column Packing Media | Catalyst & Ligand IP |

Part 2: Detailed Alternative Methodologies

Alternative 1: Biocatalytic Kinetic Resolution (Lipase-Mediated)

Instead of forming a physical salt with a chiral amine, this method uses an enzyme to chemically modify only one enantiomer of a racemic substrate.

-

Mechanism: A lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively catalyzes the esterification of one enantiomer of a chiral acid (or acylation of an amine) while leaving the other untouched.[1]

-

Why it wins: It eliminates the need for stoichiometric amounts of the chiral amine resolving agent.

-

Protocol Overview:

-

Substrate: Racemic Acid or Alcohol.[2]

-

Acyl Donor: Vinyl acetate or Isopropenyl acetate (irreversible donors).

-

Solvent: MTBE or Toluene (hydrophobic solvents preserve enzyme activity).

-

Process: The enzyme acetylates the (R)-enantiomer (typically), leaving the (S)-enantiomer as the free acid/alcohol.

-

Separation: Simple extraction or distillation separates the product (ester) from the substrate (acid).

-

Alternative 2: Simulated Moving Bed (SMB) Chromatography

For high-value pharmaceutical intermediates where chemical modification is undesirable, SMB offers a continuous physical separation.

-

Mechanism: A continuous counter-current chromatographic process. The racemic feed is split into "Extract" (strongly adsorbed enantiomer) and "Raffinate" (weakly adsorbed enantiomer) using a Chiral Stationary Phase (CSP) like Amylose or Cellulose derivatives.

-

Why it wins: It achieves 100% yield by continuously recycling the "wrong" enantiomer through a racemization loop, without using any reactive resolving agents like (S)-1-p-tolylpropan-1-amine.

Alternative 3: Asymmetric Synthesis (Transaminases)

If the ultimate goal is to generate a chiral amine (rather than using one), Asymmetric Transaminases (ATAs) are the industry standard replacement for crystallization.

-

Mechanism: An

-Transaminase transfers an amino group from an achiral donor (e.g., isopropylamine) to a prochiral ketone, creating the chiral center directly. -

Why it wins: It bypasses the racemate entirely.

-

Relevance: If you are currently resolving to make (S)-1-p-tolylpropan-1-amine, this is the direct synthesis route.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for selecting the optimal alternative based on substrate type and production scale.

Caption: Decision matrix for replacing (S)-1-p-tolylpropan-1-amine based on target substrate and scale.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Lipase-Catalyzed Kinetic Resolution (Alternative to Amine Salt)

Objective: Resolve a racemic acid (e.g., 2-phenylpropanoic acid derivative) without using (S)-1-p-tolylpropan-1-amine.

Reagents:

-

Racemic Substrate (10 mmol)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (20 mg/mmol)

-

Solvent: MTBE (Methyl tert-butyl ether) - anhydrous.

-

Acyl Acceptor: Ethanol (if resolving ester) or Vinyl Acetate (if resolving alcohol/amine).

Workflow:

-

Preparation: Dissolve 10 mmol of racemic acid in 50 mL MTBE. Add 12 mmol of Ethanol (nucleophile).

-

Initiation: Add 200 mg of immobilized Lipase B. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring (Self-Validation):

-

Take 50 µL aliquots at t=1h, 4h, 24h.

-

Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Stop Condition: When conversion reaches 50% (theoretical maximum for standard KR).

-

-

Work-up: Filter off the enzyme (can be recycled).

-

Separation: The reaction mixture now contains the (S)-Ester and the (R)-Acid. Wash the organic phase with saturated NaHCO₃.

-

Aqueous Phase: Contains the (R)-Acid (salt form). Acidify and extract to recover.

-

Organic Phase: Contains the (S)-Ester. Evaporate solvent to recover.

-

Validation Check:

-

If conversion > 53%, enantiomeric excess of the remaining substrate decreases drastically (according to Sih's kinetics). Stop strictly at 50%.

References

-

Gotor, V., et al. "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." Organic Process Research & Development, 2002. Link

-

Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link

-

Pavlidis, I. V., et al. "Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines."[3] Nature Chemistry, 2016.[3] Link

-

Google Patents. "Resolution of chiral amines using lipases." EP1036189A1. Link

-

PubChem. "1-(4-methylphenyl)propan-1-amine Compound Summary." Link

Sources

- 1. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-1-propanol | C10H14O | CID 2793873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.